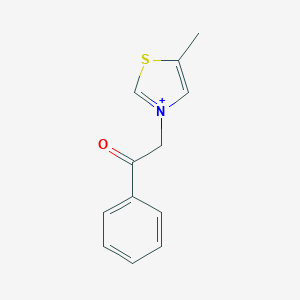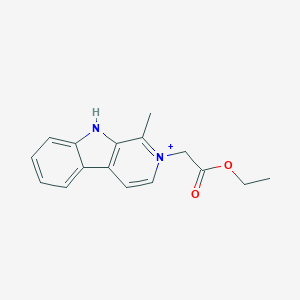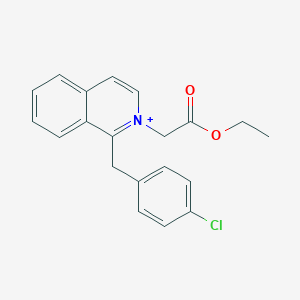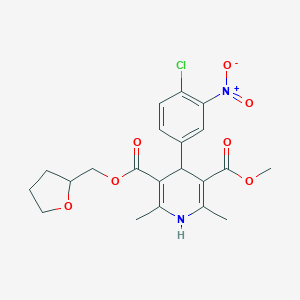![molecular formula C18H18N4O6 B280604 isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280604.png)
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, also known as INMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where this compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Mecanismo De Acción
The mechanism of action of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and inhibiting viral replication. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, including investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for producing this compound. Additionally, further research is needed to determine the safety and toxicity of this compound, particularly in human subjects.
Conclusion:
In conclusion, this compound is a chemical compound with promising potential applications in various fields, including medicine and agriculture. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop new synthetic methods and explore its therapeutic potential.
Métodos De Síntesis
The synthesis of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves a multi-step process that includes the condensation of 3-nitrobenzaldehyde and ethyl acetoacetate, followed by cyclization with urea and isopropyl isocyanate. The final product is obtained after purification through crystallization.
Propiedades
Fórmula molecular |
C18H18N4O6 |
|---|---|
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-methyl-4-(3-nitrophenyl)-6,8-dioxo-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O6/c1-9(2)28-17(24)15-10(3)19-13-8-14(23)20-18(25)21(13)16(15)11-5-4-6-12(7-11)22(26)27/h4-9,16,19H,1-3H3,(H,20,23,25) |
Clave InChI |
PIAYOCCGYDWDIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
SMILES canónico |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)

![3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B280533.png)

![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Cinnamyl 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280538.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280540.png)
![3-(2-{4-[(3-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-ethyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280544.png)
